Boc-S-carboxymethyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO6S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
(2R)-3-(carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(16)11-6(8(14)15)4-18-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
YWUCUVXLBDHBEJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Boc S Carboxymethyl L Cysteine and Analogues
Precursor Synthesis Pathways
The journey to Boc-S-carboxymethyl-L-cysteine begins with the synthesis of its core structure, S-carboxymethyl-L-cysteine. This is primarily achieved through the modification of L-cysteine or its dimer, L-cystine.
Alkylation Reactions of L-Cysteine and Derivatives
The most common method for synthesizing S-carboxymethyl-L-cysteine is through the alkylation of L-cysteine with chloroacetic acid. fengchengroup.comebi.ac.uk This reaction, known as S-carboxymethylation, specifically targets the thiol group of the cysteine side chain. ionsource.com The process is typically carried out under alkaline conditions to facilitate the reaction. fengchengroup.com A variation of this approach involves starting with L-cystine, which is first reduced to L-cysteine. A common method for this reduction utilizes metallic sodium in liquid ammonia (B1221849) to form the disodium (B8443419) salt of L-cysteine. google.com Following the evaporation of ammonia, the resulting salt is reacted with an aqueous solution of chloroacetic acid. google.com
The reaction involves the nucleophilic attack of the thiolate anion of cysteine on the electrophilic carbon of chloroacetic acid, resulting in the formation of a thioether bond and displacement of the chloride ion. The pH of the reaction is a critical parameter; it is generally maintained in the range of 7.5-8.0 to ensure the cysteine's thiol group is in its more reactive thiolate form. researchgate.net
Following the alkylation, the desired product, S-carboxymethyl-L-cysteine, is often precipitated by acidifying the reaction mixture to its isoelectric point, which is approximately pH 2.9. google.com This process helps in the purification of the final product.
Electrochemical Synthesis Approaches for Enhanced Purity and Yield
Electrochemical methods offer a cleaner and more efficient alternative to traditional chemical reduction for producing S-carboxymethyl-L-cysteine. core.ac.uk This approach avoids the use of heavy metal reductants like zinc or tin, which can contaminate the final product and generate problematic waste streams. core.ac.uk
The electrochemical process typically involves the cathodic reduction of L-cystine to L-cysteine. core.ac.ukcore.ac.uk This reduction can be carried out in a basic medium in the presence of monochloroacetate anions, allowing for a one-step synthesis that avoids separate isolation and neutralization steps. core.ac.uk The use of specific cathode materials, such as modified carbon felt, can further prevent contamination by metallic cations and improve the material yield. core.ac.uk This method has been shown to produce a final product that is free of L-cystine and does not require subsequent purification steps. core.ac.uk
Research has demonstrated the scalability of this electrochemical process from laboratory to industrial levels, with successful synthesis of large quantities of the pharmaceutical-grade product. core.ac.uk The key advantages of this approach include high material and current yields, elimination of contaminating metallic ions, and avoidance of strong hydrogen evolution. core.ac.ukcore.ac.uk
Stereoselective Synthesis and Control
Maintaining the stereochemical integrity of the L-cysteine core is paramount during the synthesis of its derivatives. The development of stereoselective synthetic methods ensures the production of enantiomerically pure compounds.
One strategy for achieving high diastereoselectivity involves the use of cyclic chiral cysteine enolate equivalents. doi.org This approach relies on the "self-regeneration of stereocenters" principle, where a temporary stereogenic center is introduced to guide the diastereoselective formation of a new bond at the original stereocenter, after which the temporary center is removed. doi.org For instance, N-formyl thiazolidine (B150603) adducts, derived from L-cysteine methyl ester hydrochloride, can be alkylated at low temperatures to prevent side reactions like β-elimination, yielding the desired (R)- or (S)-alkylcysteine with high stereocontrol. doi.org
Another method involves the use of optically pure N-protected serine aldehyde equivalents. acs.org Grignard addition to these synthons allows for the synthesis of various threo β-hydroxy amino acids with high diastereoselectivity. acs.org The corresponding erythro diastereomers can be obtained through oxidation of the initial adduct followed by reduction. acs.org This methodology enables the selective synthesis of all four possible diastereomers by varying the order of Grignard additions and the chirality of the starting material. acs.org
Protecting Group Strategies in Synthesis
Protecting groups are indispensable tools in peptide synthesis and the synthesis of complex molecules containing reactive functional groups. ucl.ac.ukrsc.org They temporarily block these groups to prevent unwanted side reactions, ensuring that chemical transformations occur only at the desired locations. creative-peptides.com
Role of Boc Protection in Synthetic Pathways
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. creative-peptides.comamericanpeptidesociety.org Its introduction into a synthetic pathway, such as in the formation of this compound, is a crucial step for subsequent peptide synthesis. nih.govresearchgate.net The Boc group is stable under a variety of conditions, including basic hydrolysis and catalytic hydrogenation, but is readily removed with mild acids like trifluoroacetic acid (TFA). creative-peptides.comtotal-synthesis.com
In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc strategy involves using the Boc group for temporary Nα-protection, while more permanent, acid-labile groups like benzyl (B1604629) (Bzl) are used for side-chain protection. peptide.com Although both are acid-labile, their differential lability allows for selective deprotection; the Boc group is removed under moderate acidic conditions, while side-chain protecting groups require much stronger acids for cleavage. peptide.com
A potential issue during Boc deprotection is the formation of tert-butyl cations, which can lead to side reactions by alkylating nucleophilic amino acid residues such as methionine or tryptophan. total-synthesis.compeptide.com This can be mitigated by the addition of scavengers to the cleavage solution. peptide.com
Orthogonal Protecting Group Combinations in Complex Molecule Synthesis
The concept of orthogonality in protecting group chemistry is fundamental for the synthesis of complex peptides and proteins, especially those containing multiple disulfide bonds. ucl.ac.ukrsc.org Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other, allowing for sequential and regioselective modifications. ucl.ac.ukrsc.org
The Boc group is a key component of many orthogonal protection schemes. It is orthogonal to base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc), to groups removed by hydrogenolysis like benzyloxycarbonyl (Cbz), and to those cleaved by transition metal catalysis like allyloxycarbonyl (Alloc). total-synthesis.com
In the synthesis of cysteine-containing peptides, a variety of protecting groups for the cysteine thiol are employed in conjunction with Nα-Boc protection. These include:
Acid-labile groups: Trityl (Trt) and 4-methylbenzyl (p-MeBzl) are commonly used in Boc-based SPPS and are cleaved during the final deprotection step. rsc.orgbachem.com
Base-labile groups: The fluorenylmethyl (Fm) group is an example of a base-labile thiol protecting group. rsc.org
Groups removed by reduction: S-tert-butylthio (StBu) can be removed by reduction. bachem.com
Other orthogonal groups: Acetamidomethyl (Acm) and phenylacetamidomethyl (Phacm) are stable to the conditions of both Boc and Fmoc strategies and can be removed by specific reagents, with Phacm also being cleavable by penicillin amidohydrolase. rsc.orgiris-biotech.de
This wide array of orthogonal protecting groups provides chemists with the flexibility to design intricate synthetic routes for complex target molecules.
Synthesis of Modified Analogues and Derivatives
The synthesis of modified analogues of this compound allows researchers to probe its chemical and biological behavior. These derivatives are instrumental in understanding metabolic pathways, reaction mechanisms, and structure-activity relationships.
The thioether bond in S-carboxymethyl-L-cysteine (also known as carbocisteine (B549337) or CMC) can be oxidized to form its corresponding sulfoxide (B87167). nih.gov This conversion is significant as the sulfide (B99878) is often considered the active species, while the sulfoxide metabolites are viewed as inactive. nih.gov The study of these sulfoxides is critical for understanding the metabolic fate and the antioxidant mechanism of the parent compound. nih.govmdpi.com
A common method for preparing S-carboxymethyl-L-cysteine sulfoxide (CMCO) involves the mild oxidation of the parent amino acid. mdpi.com A similar approach has been detailed for its homolog, S-(2-carboxyethyl)-L-cysteine (β-CEC), which yields S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO). mdpi.com The oxidation is typically achieved using hydrogen peroxide, which results in the formation of a new chiral center at the sulfur atom, producing a mixture of epimers. mdpi.com For instance, the oxidation of β-CEC produces a 1:1 epimeric mixture of (4R)- and (4S)-S-(2-carboxyethyl)-l-cysteine sulfoxide. mdpi.com These epimers can often be separated by techniques such as fractional crystallization, allowing for detailed structural and functional analysis of each stereoisomer. mdpi.com The structural similarities between CMC and its homolog β-CEC suggest that these synthetic and analytical principles are directly applicable to the preparation of CMCO for mechanistic investigations. mdpi.comnih.gov
Table 1: Synthesis of Sulfoxide Derivatives
| Parent Compound | Oxidizing Agent | Product | Application |
|---|---|---|---|
| S-(2-carboxyethyl)-L-cysteine (β-CEC) | Hydrogen Peroxide | S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO) (epimeric mixture) | Mechanistic and structural studies mdpi.com |
Isotopic labeling is a powerful technique that uses isotopes as tracers to elucidate chemical reaction mechanisms and metabolic pathways. By replacing specific atoms in a molecule with their heavier, stable isotopes (such as ²H, ¹³C, or ¹⁵N), researchers can track the molecule's journey through biological systems or chemical reactions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For this compound, isotopic labeling can be achieved by incorporating labeled precursors during its synthesis. The standard synthesis of S-carboxymethyl-cysteine involves the reaction of cysteine with chloroacetic acid. Therefore, isotopically labeled analogues can be prepared by using either ¹³C- or ²H-labeled chloroacetic acid or by starting with isotopically labeled L-cysteine.
The use of stable isotope-labeled amino acids in cell culture (SILAC) is a prominent example of this strategy, where heavy isotopes are used to quantify proteins. Companies specializing in stable isotopes provide a wide range of labeled amino acids, including Boc-protected derivatives, which are essential for these applications. buchem.com For instance, labeled versions of L-Lysine protected with a Boc group are commercially available, demonstrating the feasibility of obtaining such reagents for synthesis. buchem.com These labeled compounds are produced with high chemical and isotopic purity, which is verified by advanced analytical instrumentation. buchem.com The resulting labeled this compound can then be used in mechanistic studies to provide unambiguous insights into its metabolic fate and interactions.
Table 2: Isotopic Labeling Approaches
| Labeling Strategy | Labeled Precursor Example | Purpose | Analytical Technique |
|---|---|---|---|
| Synthesis with labeled reagents | ¹³C-labeled Chloroacetic Acid | Tracing the carboxymethyl group | Mass Spectrometry, NMR |
| Synthesis with labeled amino acids | ¹³C, ¹⁵N-labeled L-Cysteine | Tracing the cysteine backbone | Mass Spectrometry, NMR |
The conjugation of L-cysteine and its derivatives, such as S-carboxymethyl-L-cysteine, to polymers is a widely explored strategy to create advanced materials with enhanced properties for medical applications. mdpi.com These conjugates, often referred to as thiomers, can exhibit improved tissue adhesion, stability, and drug delivery characteristics. mdpi.com
Two primary strategies are employed for creating these polymeric derivatives: "grafting to" and "grafting from". mdpi.com
Grafting To: In this approach, the polymer is first synthesized, and then the amino acid derivative is covalently attached to the polymer backbone. A common reaction is amidation between the amine group of the cysteine derivative and a carboxylic acid group on the polymer, often requiring pre-activation with coupling agents. mdpi.com
Grafting From: This method involves incorporating the amino acid moiety into the polymerization initiator molecule itself, building the polymer chain from the amino acid. mdpi.com
A variety of natural and synthetic polymers have been functionalized with cysteine and its derivatives. These include polysaccharides like hyaluronic acid, chitosan (B1678972), and alginate, as well as synthetic polymers such as poly(acrylic acid) and polyesters. mdpi.com For example, cysteine has been conjugated to hyaluronic acid via an ether linkage, leaving the amine and thiol groups available for further functionalization. mdpi.com
Another approach involves synthesizing peptide polymers. For instance, a derivative, Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL), can be incorporated into a peptide sequence during solid-phase synthesis. nih.gov The bromoacetyl group on this residue can then react selectively with sulfhydryl groups, such as the one in a cysteine residue, to form a stable thioether linkage, creating peptide polymers or conjugates. nih.gov This chemistry is directly relevant for coupling molecules to the sulfur atom of S-carboxymethyl-cysteine derivatives where the thiol is not present. The resulting S-(carboxymethyl)cysteine in acid hydrolyzates can be used to characterize the products. nih.gov
Table 3: Polymer Conjugation Strategies and Examples
| Polymer Type | Conjugation Strategy | Linkage Type | Application |
|---|---|---|---|
| Polysaccharides (e.g., Hyaluronic Acid, Chitosan) mdpi.com | Grafting To | Amide, Ether mdpi.com | Enhanced mucoadhesion, Drug delivery mdpi.com |
| Poly(acrylic acid) mdpi.com | Grafting To | Amide mdpi.com | Drug delivery systems mdpi.com |
| Peptides nih.gov | Solid-phase synthesis with functionalized monomers | Thioether nih.gov | Peptide polymers, Immunogens nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| S-carboxymethyl-L-cysteine | CMC, Carbocisteine |
| S-carboxymethyl-L-cysteine sulfoxide | CMCO |
| S-(2-carboxyethyl)-L-cysteine | β-CEC |
| S-(2-carboxyethyl)-l-cysteine sulfoxide | β-CECO |
| Hydrogen Peroxide | H₂O₂ |
| L-cysteine | Cys |
| Chloroacetic acid | - |
| Hyaluronic acid | - |
| Chitosan | - |
| Alginate | - |
| Poly(acrylic acid) | - |
| Polyesters | - |
| Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine | BBAL |
| Dextran | - |
Role As a Core Building Block in Peptide and Protein Sciences
Solid-Phase Peptide Synthesis (SPPS) Applications
The Boc/Benzyl (B1604629) (Boc/Bzl) protection scheme is a classic approach in SPPS. iris-biotech.de In this strategy, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protecting groups are typically benzyl-based. peptide.compeptide.com The Boc group is removed at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA), while the benzyl-based groups and the peptide-resin linkage are cleaved only at the end of the synthesis using a very strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com
When integrating Boc-S-carboxymethyl-L-cysteine into this strategy, the side-chain carboxyl group must also be protected to prevent it from reacting during peptide coupling steps. A common choice for this protection is a benzyl (Bzl) ester, making the fully protected monomer Boc-L-Cys(CH₂-COOBzl)-OH . This derivative is compatible with the Boc/Bzl strategy for the following reasons:
Nα-Boc Protection: The Boc group is selectively cleaved by TFA in each cycle, allowing for the stepwise elongation of the peptide chain. peptide.com
Side-Chain Protection: The S-carboxymethyl moiety is stable to the repetitive TFA treatments. The benzyl ester protecting the side-chain carboxyl group is also stable to TFA but is readily removed during the final strong-acid cleavage step (e.g., with HF), along with other side-chain protecting groups and the peptide's anchor to the resin. chempep.com
The general cycle for incorporating this amino acid using the Boc/Bzl strategy is outlined below.
| Step | Procedure | Reagents | Purpose |
| 1. Deprotection | Removal of the Nα-Boc group from the resin-bound peptide. | 50% TFA in Dichloromethane (DCM) | Exposes the N-terminal amine for the next coupling reaction. |
| 2. Neutralization | Conversion of the N-terminal ammonium (B1175870) salt to a free amine. | Diisopropylethylamine (DIEA) in DCM or in situ neutralization protocols. peptide.com | Prepares the N-terminus for nucleophilic attack on the incoming activated amino acid. |
| 3. Coupling | Activation and coupling of the incoming Boc-L-Cys(CH₂-COOBzl)-OH. | Coupling reagents like HBTU or HATU. | Forms a new peptide bond. |
| 4. Washing | Removal of excess reagents and byproducts. | DCM, Isopropanol, etc. | Purifies the resin-bound peptide before the next cycle. |
This cycle is repeated until the desired peptide sequence is assembled. The final cleavage from a resin like Merrifield or PAM resin using HF simultaneously removes the side-chain benzyl ester, yielding the peptide containing the S-carboxymethyl-cysteine residue. peptide.comchempep.com
Synthesizing peptides with a C-terminal cysteine residue, including its S-carboxymethyl derivative, presents significant challenges, most notably the risk of racemization (epimerization). nih.gov The α-carbon of cysteine is particularly susceptible to deprotonation and subsequent loss of stereochemical integrity during two key steps: the esterification of the first amino acid to the resin and the activation of the carboxyl group during subsequent coupling steps. nih.gov
Several methodological advancements have been developed to mitigate this issue:
Resin Loading: The original method of loading the first amino acid onto chloromethylated (Merrifield) resin often involved high temperatures, which can promote racemization. A significant improvement was the use of the cesium salt of the Boc-amino acid, which allows for milder reaction conditions and significantly reduces the risk of epimerization. chempep.com
Pre-loaded Resins: The use of commercially available pre-loaded resins, such as those with the first amino acid already attached via a stable PAM linker, can bypass the problematic on-lab esterification step. peptide.com
Avoiding Over-activation: During the synthesis of peptide thioesters, which are crucial for chemical ligation, prolonged activation of the C-terminal cysteine can lead to racemization. Careful selection of coupling reagents and optimization of reaction times are critical to minimize this side reaction. osti.gov
While the S-carboxymethyl group itself does not directly participate in these reactions, its presence does not eliminate the inherent susceptibility of the cysteine backbone to racemization, making these advanced techniques essential for producing high-purity peptides.
Beyond the specific challenges of the C-terminal residue, the incorporation of any cysteine derivative requires strategies to prevent side reactions and maintain stereochemical purity throughout the peptide assembly.
Side Reactions: The primary advantage of using this compound is that the thiol group is permanently blocked. This inherently prevents common side reactions associated with free cysteine thiols, such as:
Oxidation to form disulfide bonds.
Alkylation by carbocations generated during TFA deprotection steps, which can be a problem for residues like tryptophan, methionine, and cysteine with certain other protecting groups. peptide.compeptide.com
Base-catalyzed elimination in Fmoc-based synthesis, which leads to dehydroalanine (B155165) formation. peptide.com
Racemization: Racemization of cysteine residues during coupling is a persistent problem in peptide synthesis, particularly in Fmoc-based methods where a base is used for deprotection. johnshopkins.edu In Boc-SPPS, the risk is generally lower because the N-terminal amine is protonated after TFA deprotection, rendering it less prone to act as a base. chempep.com However, racemization can still occur during the activation step of the coupling reaction.
Strategies to minimize racemization include:
Choice of Coupling Reagents: The use of phosphonium (B103445) salt-based reagents like PyBOP or HBTU is often preferred over carbodiimides (e.g., DCC) in combination with additives like HOBt, as they can lead to lower levels of epimerization. osti.gov
In Situ Neutralization: Protocols developed by Kent and Alewood, known as "Rapid Boc Chemistry," utilize in situ neutralization where the protonated N-terminus is neutralized in the presence of the activated amino acid. peptide.com This allows the coupling reaction to proceed more rapidly than competing side reactions like aggregation or racemization. peptide.com
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Solvents that suppress side reactions are often chosen to maintain the integrity of the growing peptide chain. researchgate.net
Chemical Ligation Strategies for Peptide and Protein Construction
Chemical ligation techniques are powerful tools for synthesizing large peptides and proteins by joining smaller, unprotected peptide segments. nih.gov These methods rely on highly chemoselective reactions that form a native peptide bond at the ligation site.
Native Chemical Ligation (NCL) is the most prominent of these strategies. The classic NCL reaction involves the coupling of two unprotected peptide fragments in an aqueous solution at neutral pH. nih.gov It requires one peptide segment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. nih.govnih.gov The reaction proceeds through a thioester-thiol exchange, followed by an irreversible S-to-N acyl shift that forms a native amide bond at the ligation junction. chimia.ch
The role of S-carboxymethyl-cysteine in NCL is primarily one of non-participation. Because its side-chain thiol is irreversibly blocked by the carboxymethyl group, it cannot function as the required N-terminal cysteine nucleophile for ligation. nih.govresearchgate.net
Therefore, S-carboxymethyl-cysteine can be incorporated into peptide segments intended for NCL in two main contexts:
As an internal residue: It can be placed anywhere within either peptide fragment (the C-terminal thioester or the N-terminal cysteine piece), where it will not interfere with the ligation reaction occurring at a different, unprotected cysteine residue.
To prevent unwanted ligation: In a sequence containing multiple cysteines, modifying a specific cysteine as S-carboxymethyl-cysteine ensures that it remains inert, thereby directing the ligation to occur only at the desired N-terminal cysteine site.
This makes S-carboxymethyl-cysteine a useful tool for directing the regioselectivity of ligation in complex peptide syntheses.
| Feature | N-Terminal Cysteine | N-Terminal S-Carboxymethyl-Cysteine |
| Thiol Group | Free and available for nucleophilic attack. | Blocked by a stable carboxymethyl group. |
| Role in NCL | Essential reacting component; initiates ligation. nih.gov | Non-reactive; cannot initiate ligation. nih.gov |
| Application | Used at the N-terminus of a peptide fragment to enable ligation. | Can be used as an internal residue or to block potential ligation sites. |
The success of NCL and its variants hinges on the unique chemical properties of the cysteine thiol (sulfhydryl) group. The thiol is a potent nucleophile, especially in its deprotonated thiolate form (S⁻), which is readily present at the neutral pH typically used for ligation reactions. thermofisher.comacs.org This high nucleophilicity allows it to selectively attack the C-terminal thioester of another peptide fragment, even in the presence of all other amino acid side chains, without the need for protecting groups. nih.gov
In the context of this compound, the thiol reactivity is deliberately nullified. The thioether bond linking the carboxymethyl group to the sulfur atom is highly stable and does not permit the sulfur to act as a nucleophile under ligation conditions. nih.gov
This exploitation of non-reactivity is a strategic choice in peptide design for several purposes:
Mimicking Post-Translational Modifications: S-carboxymethylation is a form of alkylation that can occur in vivo. Synthesizing peptides with this modification allows researchers to study its effects on protein structure and function.
Enhancing Stability: By blocking the thiol, the potential for oxidative dimerization (disulfide bond formation) or other unwanted side reactions involving the thiol is eliminated, which can increase the stability and shelf-life of a peptide therapeutic.
Controlling Protein Folding: In the synthesis of complex cysteine-rich peptides, selectively blocking certain cysteines while leaving others free allows for controlled, stepwise formation of specific disulfide bridges, guiding the protein to fold into its correctly active conformation. peptide.com
Protein Bioconjugation and Site-Specific Modification
The incorporation of S-carboxymethyl-L-cysteine (Cmc) into peptides and proteins, facilitated by the use of its Boc-protected precursor, offers a versatile platform for site-specific modification. The additional carboxyl group on the cysteine side chain provides a unique handle for bioconjugation, distinct from the native thiol group.
Strategies for Cysteine-Targeted Bioconjugation
While traditional cysteine bioconjugation targets the nucleophilic thiol group, the presence of an S-carboxymethylated cysteine residue introduces an alternative site for modification. This allows for orthogonal conjugation strategies, where different molecules can be attached to the same protein at distinct sites. For instance, a native cysteine could be targeted with a thiol-reactive probe, while the carboxyl group of an engineered Cmc residue could be coupled to another molecule using carbodiimide (B86325) chemistry. This dual-functionalization is invaluable for creating complex protein conjugates with multiple functionalities.
The process often begins with the synthesis of a peptide containing the Cmc residue, for which this compound is a key reagent in Boc-based solid-phase peptide synthesis. Once the peptide is synthesized and deprotected, the exposed carboxyl group on the Cmc side chain is available for conjugation.
A notable application of peptides containing S-carboxymethylcysteine is in their conjugation to carrier proteins to elicit an immune response. Following the synthesis of a peptide using building blocks like this compound, the peptide can be conjugated to a larger protein. Acid hydrolysis of the resulting conjugate releases S-carboxymethylcysteine, which can be quantified to determine the peptide-to-protein ratio. nih.gov
Engineering of Proteins for Directed Cysteine Conjugation
Genetic engineering techniques allow for the introduction of S-carboxymethyl-L-cysteine at specific sites within a protein's structure. This is achieved by first introducing a cysteine codon at the desired location in the gene. The protein is then expressed and subsequently modified with a reagent that carboxymethylates the cysteine's thiol group. Alternatively, a peptide fragment containing S-carboxymethyl-L-cysteine, synthesized using this compound, can be ligated to the protein using techniques like native chemical ligation.
This directed approach to protein engineering provides precise control over the location of the conjugation site, ensuring that the modification does not disrupt the protein's native structure or function. The ability to install a unique chemical handle at a predetermined position is a powerful tool for creating well-defined protein conjugates for therapeutic and diagnostic applications.
Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. wikipedia.org The incorporation of non-natural amino acids like S-carboxymethyl-L-cysteine is a key strategy in peptidomimetic design.
Incorporation into Structurally Constrained Peptidomimetics
The introduction of S-carboxymethyl-L-cysteine into a peptide sequence can be used to create structurally constrained peptidomimetics. mdpi.com The carboxymethylated side chain can participate in intramolecular interactions, such as salt bridges with basic residues, which can help to stabilize specific secondary structures like alpha-helices or beta-turns. asinex.com These stabilized conformations can lead to higher binding affinities and selectivities for their biological targets.
Furthermore, the Cmc side chain can be used as an anchor point for creating cyclic peptides. By forming a lactam bridge between the side-chain carboxyl group and a free amine group elsewhere in the peptide, a constrained cyclic structure can be generated. The synthesis of the linear precursor for such cyclic peptidomimetics would involve the use of this compound during SPPS.
| Constraint Strategy | Role of S-carboxymethyl-L-cysteine | Resulting Structure |
| Intramolecular Salt Bridge | Forms ionic bond with a basic residue | Stabilized secondary structure |
| Side-Chain to Backbone Cyclization | Carboxyl group forms an amide bond with an N-terminal or side-chain amine | Cyclic peptide |
| Metal Chelation | Carboxyl group coordinates with a metal ion | Metallopeptide with defined conformation |
This table outlines strategies for using S-carboxymethyl-L-cysteine to create structurally constrained peptidomimetics.
Design Principles for Mimicking Peptide Functionality
The design of peptidomimetics often involves retaining the key pharmacophoric elements of a natural peptide while modifying its backbone or side chains to improve its drug-like properties. The S-carboxymethyl-L-cysteine residue can be used to mimic the functionality of acidic amino acids like aspartic acid or glutamic acid, but with a different spatial arrangement and chemical character due to the thioether linkage.
This subtle difference can be exploited to fine-tune the binding interactions of a peptidomimetic with its receptor. For example, the longer and more flexible side chain of Cmc compared to aspartic acid can allow it to access binding pockets that are not reachable by the natural amino acid. The synthesis of such peptidomimetics relies on the availability of appropriately protected building blocks like this compound to enable their incorporation into the peptide sequence.
Studies on the Structural Requirements for Receptor Interactions in Peptidomimetics
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of receptor interactions. This compound serves as a valuable building block in this context, primarily by acting as a conformationally constrained mimic of acidic amino acid residues such as aspartic acid and glutamic acid. Its unique structure, featuring a carboxymethyl group attached to the sulfur atom of the cysteine side chain, allows for systematic modifications of acidity, steric bulk, and conformational flexibility within a peptide sequence. These modifications are instrumental in probing the specific requirements of a receptor's binding pocket.
The design of peptidomimetics often begins with identifying the key residues in a natural peptide that are responsible for its biological activity. By substituting these residues with analogs like this compound, researchers can dissect the individual contributions of side-chain length, charge, and orientation to receptor affinity and selectivity. This process is crucial for transforming a native peptide, which may have limitations such as poor stability and bioavailability, into a more drug-like molecule with improved pharmacokinetic properties.
One of the primary applications of incorporating this compound is to investigate the role of acidic side chains in ligand-receptor binding. The carboxymethyl group provides a carboxylic acid moiety with a different spatial orientation and flexibility compared to the side chains of aspartic and glutamic acid. By comparing the binding affinities of peptidomimetics containing these different acidic residues, researchers can map the electrostatic and steric constraints of the receptor's binding site.
Furthermore, the thioether linkage in S-carboxymethyl-L-cysteine offers a site for further chemical modification, allowing for the introduction of various functional groups to probe specific interactions within the receptor pocket. This versatility makes this compound a powerful tool for optimizing the potency and selectivity of peptidomimetic drug candidates.
While specific quantitative structure-activity relationship (QSAR) studies detailing the systematic application of this compound across a range of receptors are not extensively documented in publicly available literature, the principles of its use are well-established in the field of medicinal chemistry. The hypothetical data presented in the table below illustrates how the findings from such a study might be organized. This table is based on the established principles of peptidomimetic design and is intended to be representative of the type of data generated in SAR studies.
Table 1: Hypothetical Receptor Binding Affinities of Peptidomimetic Analogs
| Compound ID | Sequence Modification | Receptor Subtype A (Ki, nM) | Receptor Subtype B (Ki, nM) | Fold Selectivity (B/A) |
| Peptide-WT | Native Sequence (with Asp) | 10 | 50 | 5 |
| P-SCMC | Asp replaced with S-carboxymethyl-cysteine | 15 | 30 | 2 |
| P-Glu | Asp replaced with Glutamic Acid | 25 | 100 | 4 |
| P-SCMC-Me | S-carboxymethyl-cysteine methyl ester | 150 | 300 | 2 |
| P-SCMC-NH2 | S-carboxymethyl-cysteine amide | 120 | 280 | 2.3 |
This table is a hypothetical representation of data from a structure-activity relationship study and is for illustrative purposes only.
Applications in Chemical Biology and Biochemical Research
Mechanistic Investigations of Biochemical Pathways
SCMC, as a derivative of the amino acid cysteine, has been instrumental in studies aimed at understanding complex metabolic processes. Its structural similarity to endogenous molecules allows it to serve as a probe for enzymatic activities and metabolic transformations.
Studies on the Metabolism of S-Carboxymethyl-L-Cysteine in Biological Systems (Non-Clinical)
The metabolism of S-Carboxymethyl-L-cysteine is complex and involves several key biotransformation reactions. researchgate.net Early investigations suggested a relatively simple metabolic fate, but later studies have revealed more intricate pathways. mdpi.comnih.gov The primary metabolic route is sulfoxidation, where the sulfur atom of the thioether bond is oxidized. researchgate.net This process is highly variable and can be influenced by genetic polymorphisms and diurnal rhythms. researchgate.netnih.gov
In non-clinical models, SCMC is rapidly metabolized into metabolites including S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO). researchgate.netmdpi.com The sulfide (B99878) moiety is considered the active part of the molecule, acting as a free radical scavenger, while the oxidized sulfoxide metabolite is generally considered inactive. researchgate.netnih.gov Other identified metabolic routes, though less prominent than sulfoxidation, include acetylation, decarboxylation, and the formation of glucuronides. nih.gov The enzyme primarily responsible for the S-oxidation of SCMC in human hepatic cytosolic fractions has been identified as phenylalanine 4-monooxygenase, which is distinct from cysteine dioxygenase.
| Metabolite | Metabolic Pathway | Key Enzyme(s) | Significance |
|---|---|---|---|
| S-Carboxymethyl-L-cysteine sulfoxide (CMCO) | Sulfoxidation | Phenylalanine 4-monooxygenase | Major, generally inactive metabolite. researchgate.netnih.gov Formation is subject to genetic and diurnal variation. researchgate.net |
| Acetylated derivatives | N-Acetylation | N-acetyltransferases | Alternative metabolic route. nih.gov |
| Decarboxylated products | Decarboxylation | Decarboxylases | Minor metabolic pathway. nih.gov |
| Glucuronide conjugates | Glucuronidation | UDP-glucuronosyltransferases | A pathway for increasing water solubility and excretion. nih.gov |
Exploration of Interactions with Intermediary Metabolic Pathways
As an amino acid analogue, SCMC has been shown to interact with pathways of intermediary metabolism. mdpi.comnih.gov Its processing by the body can influence and be influenced by the endogenous pools of related amino acids, particularly L-cysteine. nih.gov Cysteine is a critical substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.gov While SCMC itself lacks a free thiol group, its metabolic journey and structural similarity to cysteine suggest potential interactions with sulfur amino acid metabolism. nih.gov Studies have investigated the inter-relationships between SCMC sulfoxidation capacity and plasma concentrations of L-cysteine and inorganic sulfate, proposing these as potential biomarkers for this specific metabolic function. nih.gov
Development of Biochemical Probes and Tools
The unique structure of Boc-S-carboxymethyl-L-cysteine, featuring a protected amine and two carboxylic acid groups, makes it an adaptable scaffold for the synthesis of specialized biochemical tools.
Design and Synthesis of Derivatives for Biological Labeling
While specific fluorescent probes based directly on SCMC are not widely documented, its structure is amenable to the design of such tools. Fluorescent probes are essential for visualizing and quantifying specific molecules in biological systems. The design of these probes often involves linking an amino acid or a derivative to a fluorophore. researchgate.net The Boc-protected form of S-carboxymethyl-L-cysteine provides two free carboxyl groups that can be chemically modified. These sites allow for the attachment of reporter molecules, such as fluorophores, or affinity tags. The Boc group protects the amino functionality during synthesis and can be removed in a later step if a free amine is required for the final probe structure. This synthetic versatility allows for the potential creation of probes to study enzyme activity, map substrate specificity, or analyze transporter dynamics in vitro.
Applications in Studying Protein-Protein Interactions (e.g., Fusion Proteins)
The S-carboxymethyl-L-cysteine moiety can be formed endogenously on proteins through non-enzymatic reactions, a process relevant to protein modification and interaction. In conditions of elevated glucose and oxidative stress, alpha-dicarbonyl compounds like glyoxal (B1671930) can accumulate. researchgate.net Glyoxal reacts with the thiol group of cysteine residues on proteins to form stable S-(carboxymethyl)cysteine adducts. researchgate.net This modification, a form of advanced glycation endproduct (AGE), represents a post-translational modification that can alter protein structure and function. The formation of these adducts can potentially influence protein-protein interactions, protein folding, and cellular signaling. Studying the formation of S-(carboxymethyl)cysteine on proteins provides insights into the mechanisms of cellular damage in metabolic diseases and aging. researchgate.net
Investigation of Redox Modulation Mechanisms in In Vitro and Ex Vivo Models
S-Carboxymethyl-L-cysteine is recognized for its antioxidant properties, which have been explored in various in vitro and ex vivo models to understand its mechanisms of redox modulation. The thioether bond in SCMC can be oxidized by reactive oxygen species (ROS), allowing it to act as a direct free radical scavenger. nih.gov This activity has been demonstrated in cell-free systems and in models using activated human polymorphonuclear neutrophils. nih.gov
Research has shown that both SCMC and its primary metabolite, CMCO, can protect DNA from oxidative damage induced by copper-mediated hydroxyl radicals. mdpi.com Furthermore, SCMC has been shown to activate the antioxidant Nrf2 pathway in renal tubular epithelial cells. mdpi.com The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. In models of Parkinson's disease, SCMC demonstrated protective effects against oxidative stress and mitochondrial impairment. nih.govnih.gov
| In Vitro/Ex Vivo Model | Observed Effect of SCMC | Proposed Mechanism of Action | Reference Finding |
|---|---|---|---|
| Human Neuroblastoma Cell Line (SH-SY5Y) | Protection against oxidative stress and mitochondrial impairment. | Direct scavenging of reactive oxygen species; potential support of glutathione synthesis. | Counteracted effects of 6-hydroxydopamine (6-OHDA), a neurotoxin. nih.govnih.gov |
| Human Alveolar (A549) and Bronchial Epithelial (BEAS-2B) Cells | Mitigation of oxidative stress and pro-inflammatory stimuli. | Antioxidant activity comparable to its metabolite, CMCO. | Both SCMC and CMCO showed protective effects. mdpi.com |
| Renal Tubular Epithelial Cells (RTECs) | Activation of the antioxidant Nrf2 pathway. | Induction of cellular stress response pathways. | Inhibited cytotoxic stress induced by cisplatin and CuO nanoparticles. mdpi.com |
| Copper-dependent DNA Degradation Assay | Protection of model DNA from oxidative damage. | Scavenging of hydroxyl free radicals. | Both SCMC and its sulfoxide metabolite (CMCO) were effective. mdpi.com |
Analysis of Radical Scavenging Activities in Cell-Free Systems
The antioxidant potential of carbocisteine (B549337) has been rigorously evaluated in various cell-free systems. These assays provide a direct measure of the compound's ability to neutralize harmful reactive oxygen species (ROS). Research has demonstrated that carbocisteine exhibits significant scavenger effects against a range of potent oxidants. nih.gov
In controlled laboratory settings, carbocisteine has been shown to effectively scavenge hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH•), and peroxynitrite (ONOO⁻) nih.gov. This broad-spectrum activity highlights its capacity to mitigate oxidative damage from multiple sources. The compound's ability to create a reducing environment contributes to its antioxidant capabilities nih.gov. Furthermore, studies comparing its efficacy to other antioxidants have found it to be a potent scavenger semanticscholar.org.
Protective Effects against Oxidative Stress in Cellular Models (e.g., Neuronal Cells, Epithelial Cells)
The protective effects of S-carboxymethyl-L-cysteine extend to cellular models, where it has been shown to shield cells from oxidative damage.
Neuronal Cells: In an in vitro model of Parkinson's disease, S-carboxymethyl-L-cysteine demonstrated a protective role against oxidative stress and mitochondrial dysfunction in dopaminergic neurons nih.govnih.gov. Oxidative stress is a key factor in the pathogenesis of neurodegenerative disorders, and these findings suggest that the compound could help protect neurons from oxidative imbalance nih.govnih.gov. The active antioxidant species is believed to be the sulfide metabolite of S-carboxymethyl-L-cysteine nih.govnih.gov.
Epithelial Cells: The compound's protective effects are also evident in airway epithelial cells. Studies using human bronchial epithelial cells (16HBE) exposed to cigarette smoke extract showed that carbocisteine could counteract the induced oxidative stress cnr.it. It has also been shown to inhibit intracellular oxidative stress in NCI-H292 airway epithelial cells nih.gov. This is particularly relevant in the context of chronic obstructive pulmonary disease (COPD), where airway cells are under constant oxidative stress nih.govmdpi.com. Research on a homolog, S-(2-carboxyethyl)-L-cysteine, which exhibits similar activities, further supports its protective potential in renal tubular epithelial cells against specific toxins semanticscholar.org.
| Cell Type | Model System/Stressor | Observed Protective Effect | Reference |
|---|---|---|---|
| Dopaminergic Neurons | In vitro Parkinson's Disease Model | Protection against oxidative stress and mitochondrial impairment | nih.govnih.gov |
| Human Bronchial Epithelial Cells (16HBE) | Cigarette Smoke Extract | Counteracted induced oxidative stress | cnr.it |
| Human Airway Epithelial Cells (NCI-H292) | IL-1β Stimulation | Inhibited intracellular oxidative stress | nih.gov |
| Renal Tubular Epithelial Cells (RTECs) | Cisplatin, Oxaliplatin, CuO Nanoparticles | Inhibited cytotoxic stress (by homolog β-CEC) | semanticscholar.orgnih.gov |
Mechanistic Insights into Antioxidant Action (e.g., independent of free thiol)
The antioxidant mechanism of S-carboxymethyl-L-cysteine is distinct from many other cysteine derivatives, such as N-acetylcysteine (NAC). The key difference lies in its chemical structure. S-carboxymethyl-L-cysteine is a thioether derivative and lacks a free sulfhydryl (thiol) group nih.govresearchgate.net.
This structural feature means its antioxidant action is not dependent on the direct donation of a hydrogen atom from a thiol group nih.gov. Instead, its mechanism is comparable to that of methionine. The thioether bond within the S-carboxymethyl-L-cysteine molecule can be oxidized by reactive oxygen species to form the corresponding sulfoxide nih.govresearchgate.net. This process effectively neutralizes the ROS. The sulfide moiety is considered the active free radical scavenger, while the resulting sulfoxide metabolites are inactive nih.govnih.govresearchgate.net. This is a crucial distinction, as the antioxidant activity of compounds like NAC is often attributed to their free thiol group, which can also replenish intracellular glutathione levels nih.gov.
Enzyme Inhibition and Activation Studies
Derivatives of cysteine, including structures related to S-carboxymethyl-L-cysteine, are instrumental in studying enzyme function and developing targeted inhibitors.
Investigation of Enzyme Active Site Interactions (e.g., Cysteine Proteases, Farnesyltransferase)
Modified cysteine molecules are widely used as probes to investigate the active sites of various enzymes. A significant area of this research involves farnesyltransferase (FTase), an enzyme that plays a critical role in the post-translational modification of proteins, including the Ras oncoprotein wikipedia.orgnih.gov. The process involves attaching a farnesyl group to a cysteine residue within a specific CaaX motif of the target protein .
Farnesyl-L-cysteine, a related cysteine derivative, is a key intermediate in this process and serves as a crucial tool for studying the inhibitory effects on farnesyltransferase enzymes . By mimicking the natural substrate, these cysteine-based molecules allow researchers to probe the enzyme's active site and understand the mechanics of protein farnesylation .
Development of Enzyme Inhibitors and Probes
The insights gained from studying enzyme-substrate interactions have led to the development of potent enzyme inhibitors. Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs designed to block the action of FTase, thereby preventing the proper functioning of proteins like Ras, which are often hyperactive in cancer cells wikipedia.orgnih.gov.
The development of these inhibitors often relies on creating molecules that mimic the structure of farnesylcysteine . These synthetic analogs can bind to the enzyme's active site but are not processed correctly, leading to inhibition. For example, S-farnesyl-mercapto-functionalized cysteine (SMFC) analogs have been synthesized and assessed for their ability to inhibit a related enzyme, isoprenylcysteine carboxyl methyltransferase (Icmt) . These compounds act as moderate inhibitors, demonstrating the principle of using modified cysteine structures to develop new therapeutic agents and research probes .
Studies on Non-Canonical Amino Acid Functionality
S-carboxymethyl-L-cysteine is classified as a non-natural or non-proteinogenic sulfur-containing amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis nih.gov. Its unique structure and properties make it a subject of interest in studies of non-canonical amino acid functionality.
Research on its homolog, S-(2-carboxyethyl)-L-cysteine (β-CEC), which is found naturally in some legumes, highlights this area of study. β-CEC's structure and activities closely resemble those of S-carboxymethyl-L-cysteine semanticscholar.orgnih.gov. Studies comparing these two non-canonical amino acids have shown they share similar antioxidant properties, such as protecting DNA from oxidative degradation and activating the cytoprotective Nrf2 pathway in cells semanticscholar.orgnih.gov. Investigating such non-canonical amino acids provides valuable insights into cellular metabolism, stress responses, and potential therapeutic applications beyond the scope of standard amino acids.
Comparative Studies with Homologous Cysteine Derivatives
In biochemical research, understanding the functional consequences of subtle changes in amino acid structure is crucial. Comparative studies of S-carboxymethyl-L-cysteine and its homologs, such as S-(2-carboxyethyl)-L-cysteine, provide valuable insights into how the length and charge of a side chain can influence the biological activity and physical properties of peptides and proteins. While many studies focus on the unprotected forms, the findings are directly relevant to the incorporation of these residues into peptides using their Boc-protected counterparts during solid-phase peptide synthesis (SPPS).
A key homolog for comparative analysis is S-(2-carboxyethyl)-L-cysteine, which differs from S-carboxymethyl-L-cysteine by a single additional methylene group in its side chain. Research has demonstrated both structural and functional similarities and differences between these two compounds. researchgate.net Structurally, both molecules exist as zwitterions, but the longer side chain of the carboxyethyl derivative can lead to altered conformational preferences within a peptide. researchgate.net
Functionally, both derivatives have been investigated for their antioxidant properties. researchgate.net Studies have shown that both S-carboxymethyl-L-cysteine and S-(2-carboxyethyl)-L-cysteine can protect DNA from oxidative damage, with their efficacy being comparable in certain in vitro models. researchgate.net However, the subtle difference in side-chain length can impact their interaction with active sites of enzymes or binding pockets of receptors, potentially leading to variations in their biological effects.
The table below summarizes a comparison of key properties between S-carboxymethyl-L-cysteine and its homolog, S-(2-carboxyethyl)-L-cysteine, which would be relevant when selecting a Boc-protected version for peptide synthesis.
| Property | S-Carboxymethyl-L-cysteine | S-(2-Carboxyethyl)-L-cysteine | Reference |
| Side Chain Structure | -S-CH₂-COOH | -S-CH₂-CH₂-COOH | researchgate.net |
| Side Chain pKa | ~3.1 | ~4.1 | |
| Antioxidant Activity | Protects against oxidative DNA damage | Protects against oxidative DNA damage | researchgate.net |
| Chelating Ability | Chelates metal ions | Chelates metal ions | researchgate.net |
These comparative data are instrumental for researchers in designing peptides with specific charge distributions and spatial arrangements. The choice between incorporating this compound or a homologous derivative allows for the fine-tuning of a peptide's properties to probe structure-function relationships.
Role in Protein Engineering and Modification
The use of this compound in protein engineering and modification is primarily centered on its application in solid-phase peptide synthesis (SPPS). iris-biotech.de The Boc group serves as a temporary protecting group for the α-amine, allowing for the sequential addition of amino acids to a growing peptide chain. peptide.comcsic.eschempep.com Once the synthesis is complete, the Boc group is removed under acidic conditions. The S-carboxymethyl group, however, is a stable modification that persists under the conditions of both synthesis and deprotection.
The incorporation of S-carboxymethyl-L-cysteine into a peptide or protein sequence introduces a residue with a permanent negative charge at physiological pH. This is in contrast to the native amino acid cysteine, which has a thiol side chain that can be protonated or deprotonated and is highly reactive, readily forming disulfide bonds. By replacing a native cysteine or another amino acid with S-carboxymethyl-L-cysteine, researchers can achieve several objectives in protein engineering:
Mimicking Post-Translational Modifications: The carboxymethylated side chain can serve as a mimic of certain post-translational modifications that introduce a negative charge, such as phosphorylation. This allows for the study of the functional effects of such modifications without the need for enzymatic modification of the final peptide.
Preventing Disulfide Bond Formation: The alkylation of the cysteine thiol group to form the S-carboxymethyl derivative permanently blocks its ability to form disulfide bonds. This is particularly useful when studying the role of a specific cysteine residue in a protein where its oxidation state is critical, or to prevent unwanted intra- or intermolecular disulfide bond formation in synthetic peptides.
Probing Electrostatic Interactions: The introduction of a localized negative charge can be used to probe the importance of electrostatic interactions in protein folding, protein-protein interactions, and ligand binding. By systematically replacing residues with S-carboxymethyl-L-cysteine, it is possible to map out the electrostatic landscape of a protein's surface.
Enhancing Solubility: The introduction of charged residues can, in some cases, enhance the solubility of synthetic peptides, which can be a significant challenge in their handling and purification.
The process of incorporating this compound into a peptide via SPPS is a well-established technique. The following table outlines the key steps in this process.
| Step | Description |
| 1. Resin Preparation | The solid support (resin) is prepared for the attachment of the first amino acid. |
| 2. First Amino Acid Coupling | The C-terminal amino acid, protected with a Boc group, is coupled to the resin. |
| 3. Deprotection | The Boc group is removed from the N-terminus of the resin-bound amino acid using an acid, typically trifluoroacetic acid (TFA). |
| 4. Neutralization | The protonated N-terminus is neutralized with a base. |
| 5. Coupling of this compound | The this compound is activated and coupled to the free N-terminus of the growing peptide chain. |
| 6. Repetition | Steps 3-5 are repeated for each subsequent amino acid in the desired sequence. |
| 7. Cleavage and Final Deprotection | Once the synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed. The S-carboxymethyl group remains intact. |
The use of site-directed mutagenesis to introduce a cysteine residue at a specific position, followed by chemical modification, is another powerful strategy in protein engineering. nih.govresearchgate.netfrontiersin.orgspringernature.com While this is often done on the fully folded protein, the incorporation of this compound during de novo peptide synthesis offers a more direct route to obtaining a specifically modified peptide.
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are indispensable for the analysis and purification of Boc-S-carboxymethyl-L-cysteine and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of S-carboxymethyl-L-cysteine and its Boc-protected form. For instance, S-carboxymethyl-L-cysteine is commercially available with a purity of at least 98.0% as determined by HPLC. avantorsciences.com HPLC is also instrumental in monitoring the progress of chemical reactions involving this compound.
Several HPLC methods have been developed for the analysis of S-carboxymethyl-L-cysteine in various matrices. A simple reversed-phase HPLC method allows for its determination in syrup preparations without extensive sample pretreatment. nih.govresearchgate.net This method demonstrates excellent linearity and precision, with a limit of detection of 0.1 mg/ml and a limit of quantitation of 0.8 mg/ml. nih.govresearchgate.net Another HPLC method was developed to determine S-carboxymethyl-L-cysteine and methylparaben in cough syrup, utilizing a C18 column and UV detection at 210 nm. researchgate.net
In the context of studying its metabolism, HPLC with electrochemical detection (ECD) has been employed for the quantitative determination of S-carboxymethyl-L-cysteine and its metabolites in urine. nih.gov Furthermore, a reversed-phase ion-pair liquid chromatography method with column switching and pre-column derivatization has been established for its determination in serum, which is useful for bioavailability studies. nih.gov
| Matrix | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Syrup | C18 Inersil | Acetonitrile-10 mM sodium dihydrogenphosphate buffer, pH 2.0 (1:99, v/v) | UV at 240 nm | nih.govresearchgate.net |
| Cough Syrup | 5um Spherisorb ODS2 | Acetonitrile-methanol-water (120:280:600, v/v/v), pH 4.0 | UV at 210 nm | researchgate.net |
| Urine | Not specified | Not specified | Electrochemical Detection (ECD) | nih.gov |
| Serum | Reversed-phase | Not specified (ion-pair) | Fluorescence (with pre-column derivatization) | nih.gov |
Mass Spectrometry (MS) for Identification of Products and Metabolites
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify metabolites of S-carboxymethyl-L-cysteine. In studies of its metabolism, gas chromatography-mass spectrometry (GC-MS) has been used to identify S-carboxymethyl-l-cysteine and thiodiglycollic acid in urine. colab.ws
In the context of proteomics, liquid chromatography-mass spectrometry (LC-MS/MS) is employed to detect and quantify post-translational modifications. For example, unmodified cysteines can be alkylated with iodoacetic acid to yield S-carboxymethylcysteine (CMC), which can then be detected by LC-MS/MS. physiology.org This allows for the stoichiometric assessment of cysteine modifications. physiology.org Isotope-labeled internal standards for CMC can be synthesized for use in these quantitative mass spectrometry analyses. physiology.org
Furthermore, electrospray ionization mass spectrometry has been used to detect the formation of S-(carboxymethyl)cysteine from the reaction of cysteine residues with glyoxal (B1671930). researchgate.net In metabolic studies of the parasite Entamoeba histolytica, capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) was utilized to trace the metabolism of stable-isotope-labeled L-cysteine. nih.gov
Application of Reversed-Phase and Anion-Exchange Chromatography
Both reversed-phase and anion-exchange chromatography are valuable techniques for the separation and analysis of this compound and related compounds.
Reversed-phase chromatography (RPC) separates molecules based on their hydrophobicity. sigmaaldrich.com It is widely used for the purification and analysis of peptides and proteins. sigmaaldrich.com A typical RPC setup uses a stationary phase, such as silica (B1680970) with bonded hydrophobic groups, and a mobile phase of varying polarity. sigmaaldrich.com A simple reversed-phase HPLC method has been developed for the direct determination of S-carboxymethyl-L-cysteine in syrup preparations. nih.gov This method utilizes a C18 column, a common reversed-phase stationary phase. nih.gov
Anion-exchange chromatography separates molecules based on their net negative charge. agbooth.com This technique is particularly useful for separating charged molecules like amino acids and proteins. agbooth.com In this method, a positively charged stationary phase (anion exchanger) binds negatively charged molecules. agbooth.com These bound molecules can then be eluted by changing the pH or increasing the ionic strength of the mobile phase. agbooth.com Anion-exchange liquid chromatography has been used to develop a stability-indicating method for the determination of S-carboxymethyl-L-cysteine and its degradation products in oral syrup formulations. nih.gov This method was developed on a Zorbax SAX column, an anion-exchange column. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are essential for determining the chemical structure and concentration of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. Both ¹H NMR and ¹³C NMR are used to provide information about the chemical environment of hydrogen and carbon atoms, respectively.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| Boc-L-cysteine | ¹H NMR | CDCl₃ | 5.47 (1H, brs), 4.65 (1H, brs), 3.09-2.97 (2H, m), 1.48 (9H, s) | ichemical.com |
| N-Boc-L-cysteine-diethylphosphate | ¹H NMR | CDCl₃ | 1.22-1.29 (t, J=6.32, 6H), 1.35 (s, 9H), and other signals | rsc.org |
| L-Cysteine | ¹³C NMR | Not specified | Data available in databases | chemicalbook.com |
Ultraviolet (UV) Spectroscopy for Detection and Quantification
Ultraviolet (UV) spectroscopy is a widely used technique for the detection and quantification of compounds that absorb UV light. In the context of HPLC analysis, a UV detector is often employed.
For the determination of S-carboxymethyl-L-cysteine in syrup preparations using reversed-phase HPLC, UV detection was carried out at a wavelength of 240 nm. nih.govresearchgate.net Another HPLC method for its determination in cough syrup used a detection wavelength of 210 nm. researchgate.net A stability-indicating method using anion-exchange chromatography performed UV detection at 205 nm. nih.gov The choice of wavelength depends on the absorbance characteristics of the analyte and the mobile phase components. A study on L-cysteine determination found its maximum absorbance to be at 232 nm in a phosphate (B84403) buffer (pH 8.0). ijbpas.com Another spectrophotometric method for determining cysteine utilized a wavelength of 602 nm after a colorimetric reaction. e3s-conferences.org
X-ray Diffraction Analysis for Solid-State Structure Determination
For example, a recent study on S-(4-carboxybutyl)-L-cysteine, a synthetic analog of S-carboxymethyl-L-cysteine, revealed its molecular and crystal structure. researchgate.net The analysis showed that the molecule exists as a zwitterion, with extensive hydrogen bonding defining the crystal packing. researchgate.net
Table 2: Crystallographic Data for S-(4-carboxybutyl)-L-cysteine
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₅NO₄S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0215 (3) |
| b (Å) | 7.0392 (5) |
| c (Å) | 28.0593 (19) |
| V (ų) | 991.82 (11) |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from Waters et al., 2024. researchgate.net
Theoretical and Computational Investigations
Molecular Modeling and Docking Studies for Structure-Activity Relationships
Molecular modeling and docking simulations are instrumental in elucidating the structure-activity relationships (SAR) of molecules like Boc-S-carboxymethyl-L-cysteine. While specific docking studies on this exact compound are not extensively published, research on related cysteine derivatives provides a framework for understanding its potential interactions with biological targets.
Docking studies on cysteine proteases, for instance, have highlighted the critical role of the cysteine residue in the active site. nih.gov The sulfhydryl group of cysteine is a key nucleophile in the catalytic mechanism of these enzymes. nih.gov In this compound, the thiol hydrogen is replaced by a carboxymethyl group, and the amine is protected by a tert-butoxycarbonyl (Boc) group. These modifications are expected to significantly alter its binding profile compared to free L-cysteine.
Molecular docking simulations of cysteine protease from Xanthomonas campestris with an amyloid beta peptide showed that the sulfhydryl hydrogen atom of a cysteine residue (Cys17) interacts with the carboxylic oxygen of a lysine (B10760008) residue in the peptide, indicating a potential cleavage site. nih.gov This highlights the importance of the free thiol group for certain enzymatic interactions, a feature that is absent in this compound.
Furthermore, virtual screening studies aimed at identifying covalent inhibitors for the main protease (MPro) of SARS-CoV-2 have targeted the catalytic cysteine (Cys145). nih.gov These studies search for compounds with electrophilic groups that can form a covalent bond with the sulfur atom of cysteine. nih.gov The presence of the carboxymethyl group on the sulfur in this compound would prevent such a covalent interaction, suggesting a different mode of binding if it were to interact with such enzymes.
The following table summarizes findings from docking studies on related compounds, which can be used to infer the potential interactions of this compound.
| Target Enzyme | Interacting Residue(s) | Key Insight |
| Cysteine Protease (Xanthomonas campestris) | Cys17, His87, Gln88 | The free sulfhydryl group of cysteine is crucial for interaction with the substrate. nih.gov |
| SARS-CoV-2 MPro | Cys145 | Electrophilic compounds can form covalent bonds with the catalytic cysteine. nih.gov |
| Carboxypeptidase A | Not specified | D-cysteine can act as an inhibitor, inducing conformational changes in the enzyme. thegoodscentscompany.com |
These studies collectively suggest that the modifications in this compound (the Boc-protected amine and the carboxymethylated sulfur) would dictate a unique structure-activity relationship, likely preventing interactions that depend on a free thiol or a primary amine at the alpha-carbon.
Conformational Analysis of this compound and its Derivatives
Conformational analysis provides insight into the three-dimensional arrangement of a molecule, which is critical for its biological activity. Experimental techniques like X-ray crystallography and NMR spectroscopy, combined with theoretical methods such as Density Functional Theory (DFT), are used to determine the preferred conformations.
Studies on the homolog of S-carboxymethyl-L-cysteine, S-(2-carboxyethyl)-L-cysteine (β-CEC), have provided detailed structural data. mdpi.com X-ray diffraction analysis of β-CEC revealed an intramolecular N-H···S interaction. mdpi.com It is plausible that this compound could adopt similar conformations involving intramolecular hydrogen bonds.
Conformational analysis of Boc-protected dipeptides has also been conducted. For instance, a study on ferrocene (B1249389) dipeptides with a Boc-protecting group revealed the presence of specific hydrogen-bonding patterns that stabilize the conformation. mdpi.com The Boc group was found to influence the helicity of the peptide backbone. mdpi.com
In the solid state, oligomers of S-methyl-L-cysteine with a Boc-protecting group have been shown to adopt a β-conformation. researchgate.net This indicates a tendency for extended chain structures, which may also be a feature of this compound under certain conditions.
The likely conformational features of this compound are summarized in the table below, based on studies of related molecules.
| Molecule/Derivative | Method of Analysis | Key Conformational Feature |
| S-(2-carboxyethyl)-L-cysteine (β-CEC) | X-ray Diffraction | Intramolecular N-H···S interaction. mdpi.com |
| Boc-protected ferrocene dipeptides | DFT, IR, NMR, CD, X-ray | Defined hydrogen-bonding patterns influencing peptide helicity. mdpi.com |
| Boc-(L-Cys(Me))7OMe | X-ray Diffraction | β-conformation in the solid state. researchgate.net |
These findings suggest that the conformation of this compound is likely to be influenced by a combination of intramolecular hydrogen bonding and the steric bulk of the Boc and carboxymethyl groups.
Prediction of Reactivity and Interaction Mechanisms
The reactivity of this compound is determined by its functional groups: the Boc-protected amine, the thioether linkage, and the two carboxylic acid moieties. The Boc group is a well-known protecting group in peptide synthesis and is stable under many conditions but can be removed under acidic conditions to yield the free amine.
The parent compound, S-carboxymethyl-L-cysteine, is known to be a mucolytic agent. nih.govebi.ac.uk Its mechanism is thought to involve the reduction of mucus viscosity. nih.govebi.ac.uk The presence of the Boc group would likely alter this activity, as the primary amine is often important for biological interactions.
The thioether sulfur in this compound is a potential site for oxidation, which can lead to the formation of a sulfoxide (B87167). The metabolism of S-carboxymethyl-L-cysteine involves sulfoxidation. nih.gov It is reasonable to predict that the Boc-protected form could undergo similar metabolic transformations.
The interaction mechanisms of this compound would be largely non-covalent, involving hydrogen bonding via the carboxylic acid groups and the Boc carbonyl, as well as van der Waals interactions. The absence of a free thiol group prevents it from participating in disulfide bond formation or acting as a potent nucleophile in the same way as cysteine.
The predicted reactivity and interaction sites are summarized below.
| Functional Group | Predicted Reactivity/Interaction |
| Boc-protected Amine | Stable under neutral and basic conditions; cleavable under acidic conditions. Steric hindrance may prevent interactions at the N-terminus. |
| Thioether Linkage | Susceptible to oxidation to form a sulfoxide. |
| Carboxylic Acids | Can act as hydrogen bond donors and acceptors. Can be deprotonated to form carboxylates, enabling ionic interactions. |
Emerging Research Avenues and Future Directions
Development of Novel Synthetic Routes with Environmental and Efficiency Considerations
The traditional synthesis of S-carboxymethyl-L-cysteine involves the alkylation of L-cysteine with chloroacetic acid. ebi.ac.uk A known process for producing high-purity S-carboxymethyl-L-cysteine involves reacting L-cystine with metallic sodium in liquid ammonia (B1221849) to form the disodium (B8443419) salt of L-cysteine. After the ammonia is evaporated, this salt is reacted with an aqueous solution of chloroacetic acid. The final product is then precipitated by acidifying the reaction mixture. google.com
Current research is focused on developing more environmentally friendly and efficient synthetic methods. These efforts include exploring alternative alkylating agents, optimizing reaction conditions to reduce waste, and employing greener solvent systems. The goal is to create more sustainable manufacturing processes for this important compound.
Exploration of Expanded Applications in Chemical Biology Research Tools
Boc-S-carboxymethyl-L-cysteine and its derivatives are valuable tools in chemical biology for studying protein function and cellular processes. The unique reactivity of the cysteine thiol group allows for its use in various labeling and modification strategies. mdpi.com
Recent research has explored its use in:
Fluorescent Probes: Derivatives of S-carboxymethyl-L-cysteine have been synthesized with fluorescent tags to create probes for studying antisense compounds. researchgate.net
Antioxidant Studies: The compound is utilized in research on antioxidant formulations to protect cells from oxidative stress. chemimpex.com Its structural homolog, S-(2-carboxyethyl)-l-cysteine (β-CEC), has shown comparable antioxidant activities to S-carboxymethyl-L-cysteine (CMC) in protecting against copper-induced oxidative stress. nih.gov
Cellular Protection: Studies have investigated the potential of S-carboxymethyl-L-cysteine to protect against mitochondrial impairment in models of neurodegenerative diseases. nih.gov
Advanced Bioconjugation Methodologies Utilizing S-Carboxymethyl-L-Cysteine Derivatives
Bioconjugation, the process of linking biomolecules, is a critical technology in drug development and diagnostics. rsc.org The cysteine thiol group is an excellent target for site-specific bioconjugation due to its high nucleophilicity. mdpi.comrsc.org
Advanced methodologies are leveraging S-carboxymethyl-L-cysteine derivatives for more efficient and stable bioconjugates. These methods include:
Thiol-ene Reactions: The Michael addition reaction, a type of thiol-ene reaction, is a common strategy for modifying cysteine residues. mdpi.com
Maleimide Chemistry: Maleimide derivatives are frequently used for their high selectivity and the irreversible nature of their reaction with cysteine. mdpi.com
Termini-Specific Modification: Strategies that target cysteine residues at the N- or C-terminus of a protein offer a high degree of site-specificity. nih.gov
These advanced techniques are crucial for creating well-defined antibody-drug conjugates (ADCs), protein-based therapeutics, and diagnostic reagents.
Integration into Advanced Materials Science and Polymer Chemistry Research
The functional groups present in S-carboxymethyl-L-cysteine derivatives make them attractive building blocks for advanced materials.
| Application Area | Description | Key Findings |
| Hydrogels | Cross-linked polymer networks that can absorb large amounts of water. | L-cysteine has been used to create redox-responsive hydrogels from carboxymethyl cellulose (B213188) nanocrystals for controlled drug release. mdpi.com |
| Mucoadhesive Polymers | Polymers designed to adhere to mucosal surfaces for targeted drug delivery. | Conjugation of cysteine and its derivatives to polymers like chitosan (B1678972) and hyaluronic acid significantly enhances their mucoadhesive properties. mdpi.com |
| Functionalized Polymers | Polymers with specific chemical groups for various applications. | Click chemistry has been employed to create biofunctional polymers with applications in drug delivery and cell behavior studies. acs.org |
These materials have potential applications in drug delivery systems, tissue engineering, and environmental remediation. mdpi.commdpi.com
Design of Next-Generation Peptidomimetics and Protein Mimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and bioavailability. nih.govupc.edu this compound can be incorporated into peptide sequences to create novel peptidomimetics.
Two primary approaches to designing peptidomimetics are:
Medicinal Chemistry Approach: Systematically replacing parts of a peptide with non-peptide elements. benthamscience.com
Biophysical Approach: Designing scaffolds that present the key chemical features of the original peptide. benthamscience.com
The incorporation of modified amino acids like S-carboxymethyl-L-cysteine can introduce new functionalities and conformational constraints, leading to the development of more potent and selective therapeutic agents. mdpi.comnih.gov For example, N-methylation of a tetrapeptide sequence was shown to increase its binding affinity and inhibitory activity against the influenza virus. mdpi.com
Fundamental Studies on Biochemical Reactivity and Mechanisms
Understanding the fundamental biochemical reactivity of this compound is crucial for its application in various fields.
Key areas of investigation include:
Reaction with Dicarbonyl Compounds: Cysteine residues can react with dicarbonyl compounds like glyoxal (B1671930) to form S-(carboxymethyl)cysteine, a stable advanced glycation endproduct. acs.org This reaction is implicated in the vascular complications of diabetes. acs.org
Metal Complexation: The sulfur-containing amino acid can participate in substitution reactions with metal complexes, such as those of Ruthenium(II). The mechanism of these reactions is dependent on factors like pH and the nature of the amino acid. rsc.org
Redox Chemistry: The thiol group of cysteine is redox-active and can undergo various oxidation reactions, leading to the formation of sulfenic acids, disulfides, and other modifications that play a role in protein regulation and signaling. acs.org Studies have shown that proximal cysteine residues in proteins can promote the Nε-carboxyalkylation of lysine (B10760008) residues by α-dicarbonyl compounds. uni-halle.denih.gov
These fundamental studies provide insights into the compound's behavior in biological systems and inform the design of new applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for Boc-S-carboxymethyl-L-cysteine, and how can purity be validated?
- Methodology : Synthesis often involves alkylation of L-cysteine with bromoacetic acid derivatives under basic conditions. For example, potassium tert-butoxide in dimethyl sulfoxide (DMSO) is a common base/solvent system for cysteine alkylation . After synthesis, validate purity using a combination of techniques:
- HPLC : Use reverse-phase chromatography with UV detection (e.g., 210–220 nm) to assess homogeneity.
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- 1H NMR : Verify structural integrity by analyzing characteristic peaks (e.g., Boc-protected amine at δ ~1.4 ppm and carboxymethyl thioether protons at δ ~3.6–4.0 ppm) .
Q. How should researchers handle conflicting spectroscopic data during characterization?
- Methodology : Discrepancies in NMR or IR spectra may arise from impurities, stereochemical variations, or solvent effects. To resolve:
- Repeat experiments : Ensure consistent sample preparation (e.g., deuterated solvents, drying under vacuum).
- Cross-validate : Compare with literature data for analogous compounds (e.g., Boc-protected cysteine derivatives in and ).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections:
- Specify stoichiometry, reaction time/temperature, and purification steps (e.g., column chromatography with silica gel, gradient elution).
- Include full characterization data (e.g., melting points, optical rotation) for novel compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization in this compound synthesis?
- Methodology : Racemization at the cysteine α-carbon is a common challenge. Mitigate via:
- Low-temperature reactions : Conduct alkylation below 0°C to reduce base-induced epimerization.
- Protecting group strategy : Use orthogonal protecting groups (e.g., Trt for thiols) to stabilize intermediates, as seen in Boc-S-trityl-L-homocysteine synthesis .
- Monitor enantiomeric excess : Employ chiral HPLC or polarimetry post-synthesis .
Q. What computational tools are effective for modeling the stability of this compound in aqueous solutions?
- Methodology : Predict hydrolytic stability using:
- Density Functional Theory (DFT) : Calculate bond dissociation energies for the Boc group and thioether linkage.
- Molecular dynamics simulations : Model solvation effects in buffers (e.g., pH 7.4 PBS) to assess degradation pathways .
Q. How should researchers address discrepancies between in vitro and in vivo activity data for cysteine derivatives?
- Methodology : Contradictions may stem from metabolic instability or transporter-mediated uptake issues.
- Metabolic profiling : Use LC-MS/MS to identify degradation products (e.g., free cysteine or carboxymethyl metabolites).
- Permeability assays : Employ Caco-2 cell monolayers or PAMPA to evaluate membrane diffusion .
Q. What strategies are recommended for analyzing mixed disulfide formation in this compound derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
